molecular formula C13H17NO3 B13909796 1-benzyl-4-methoxy-pyrrolidine-3-carboxylic Acid

1-benzyl-4-methoxy-pyrrolidine-3-carboxylic Acid

Cat. No.: B13909796
M. Wt: 235.28 g/mol
InChI Key: DMYVPYRBIFQPBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3. It belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery . The compound features a pyrrolidine ring substituted with a benzyl group, a methoxy group, and a carboxylic acid group, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 1-benzyl-4-methoxy-pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 4-methoxy-2-oxo-butanoic acid in the presence of a suitable catalyst can lead to the formation of the desired pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-methoxy-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The benzyl and methoxy groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity .

Comparison with Similar Compounds

1-Benzyl-4-methoxy-pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-benzyl-4-methoxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-17-12-9-14(8-11(12)13(15)16)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16)

InChI Key

DMYVPYRBIFQPBV-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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